4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived amide compound characterized by two methoxy groups at the 4-position of both the benzamide and benzothiazole rings, along with a methyl group at the 7-position of the benzothiazole moiety. Its synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives under basic conditions, followed by functionalization of substituents (e.g., methoxy and methyl groups) via alkylation or substitution reactions . The compound’s planar aromatic system and hydrogen-bonding capabilities (from the amide group) contribute to its crystalline stability, as observed in related benzothiazole benzamide derivatives .
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-9-13(22-3)14-15(10)23-17(18-14)19-16(20)11-5-7-12(21-2)8-6-11/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQIJSSBMUUUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS Number: 895428-81-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O2S
- Molecular Weight : 403.4967 g/mol
- SMILES Notation : COc1ccc(c2c1nc(s2)N(C(=O)Cc1ccccc1)Cc1cccnc1)
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from benzothiazole derivatives. The synthetic pathway often includes:
- Formation of the benzothiazole core.
- Introduction of methoxy groups via methylation.
- Amide bond formation with appropriate amine precursors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 3.0 | Inhibition of AKT and ERK signaling pathways |
| H1299 | 2.8 | Decrease in IL-6 and TNF-α levels |
These results indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
Beyond its anticancer properties, the compound exhibits anti-inflammatory effects, which are crucial in cancer progression. Research indicates that it can lower levels of inflammatory cytokines such as IL-6 and TNF-α, contributing to a reduced inflammatory microenvironment that supports tumor growth.
Study 1: Dual Action Against Cancer and Inflammation
In a recent study published in Frontiers in Chemistry, a series of benzothiazole derivatives were evaluated for their dual action as anti-inflammatory and anticancer agents. The active compound demonstrated significant inhibition of cancer cell proliferation while also reducing inflammatory markers in vitro . This dual activity is particularly promising for developing therapies that target both cancer cells and the inflammatory processes that facilitate tumor growth.
Study 2: Mechanistic Insights
Another research effort investigated the specific signaling pathways affected by the compound. Western blot analysis revealed that treatment with this compound resulted in decreased phosphorylation of AKT and ERK proteins in treated cancer cells . This finding underscores the compound's potential to disrupt critical survival pathways in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Analogs
Key Observations:
Core Heterocycle Influence: Benzothiazole vs. Thiadiazole: Benzothiazole derivatives (e.g., 2-BTBA) exhibit strong intermolecular hydrogen bonding, aiding in crystal formation . Thiadiazole analogs (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) show enhanced antimicrobial activity, likely due to the electron-deficient thiadiazole ring improving target binding . Benzimidazole Derivatives: Compounds like [7-(2-methoxyethoxymethoxy)-1-(2-methoxyethoxymethyl)benzimidazol-2-yl]-[7-[(4-methoxyphenyl)methoxy]benzofuran-2-yl]methanon () feature bulkier substituents, which may hinder crystallinity but improve solubility in polar solvents .
This contrasts with nitro-substituted analogs (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide), where the electron-withdrawing nitro group reduces electron density, possibly altering reactivity . Methyl Group: The 7-methyl group on the benzothiazole ring may sterically hinder intermolecular interactions, reducing packing efficiency compared to unsubstituted derivatives like 2-BTBA .
Biological Activity: Thiadiazole derivatives with 4-methoxybenzamide moieties (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) exhibit notable activity against P. aeruginosa, suggesting that the combination of methoxy and electron-withdrawing groups (e.g., NO₂) synergistically enhances antimicrobial potency . Benzothiazole-based compounds, while less explored in the provided evidence, may leverage hydrogen-bonding networks (amide N–H⋯O and C–H⋯O interactions) for target recognition, as seen in crystallographic studies .
Physicochemical and Crystallographic Properties
- Crystallinity : Benzothiazole benzamides (e.g., 2-BTBA) form high-quality single crystals via slow evaporation, attributed to robust hydrogen-bonding networks . In contrast, thiadiazole derivatives may exhibit lower crystallinity due to steric effects from substituents like nitro or furan groups .
- Solubility: Methoxy and morpholine-containing derivatives (e.g., 4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide, ) likely show improved aqueous solubility compared to non-polar analogs, owing to the basic morpholine nitrogen and ether oxygen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
